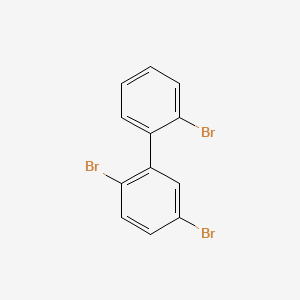

2,2',5-Tribromobiphenyl

描述

Structure

3D Structure

属性

IUPAC Name |

1,4-dibromo-2-(2-bromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3/c13-8-5-6-12(15)10(7-8)9-3-1-2-4-11(9)14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDNWMCMGNRWET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CC(=C2)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074765 | |

| Record name | PBB 018 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59080-34-1 | |

| Record name | 2,2',5-Tribromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059080341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PBB 018 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',5-TRIBROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X971169NL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence, Transport, and Fate of 2,2 ,5 Tribromobiphenyl

Environmental Distribution and Reservoirs

2,2',5-Tribromobiphenyl, like other PBBs, has been detected in various environmental compartments, including water, sediment, soil, air, and living organisms. weber.hu Its distribution is largely influenced by its physical and chemical properties, such as low water solubility and high lipophilicity. ontosight.aicymitquimica.com

Aquatic Environments: Water and Sediment Compartmentalization

Due to their hydrophobic nature, PBBs, including this compound, have low solubility in water. ontosight.aicymitquimica.comiarc.fr Consequently, in aquatic systems, they tend to adsorb strongly to suspended particulate matter and bottom sediments. cdc.gov This partitioning behavior means that sediment often acts as a significant reservoir for these compounds. For instance, significantly higher concentrations of PBBs have been found in river sediments compared to the overlying water, confirming the importance of sediment as a sink. cdc.gov

While specific data for this compound is limited, studies on general PBBs indicate their presence in surface water, groundwater, and sediment, often due to industrial discharges and the transport of contaminated solid particles. iarc.fr For example, PBBs have been identified in surface and groundwater samples from hazardous waste sites. cdc.gov

Terrestrial Environments: Soil and Atmospheric Presence

In terrestrial environments, this compound is expected to be strongly adsorbed by soil particles, limiting its mobility and the potential for leaching into groundwater. cdc.govinchem.org The primary sources of PBBs in soil have historically been associated with manufacturing operations and the disposal of products containing these flame retardants. cdc.gov

PBBs can be released into the atmosphere, though their low volatility means they are likely to exist adsorbed to particulate matter rather than in the vapor phase. cdc.govinchem.org Atmospheric concentrations of PBBs have been detected, particularly near manufacturing facilities. cdc.gov For example, air samples collected downwind from a chemical plant showed the presence of hexabromobiphenyl. cdc.gov The incineration of materials containing PBBs can also release lower brominated biphenyls into the air. cdc.gov

Detection in Biota and Human Matrices

The lipophilic ("fat-loving") nature of PBBs, including this compound, leads to their accumulation in the fatty tissues of living organisms, a process known as bioaccumulation. ontosight.aiinchem.org This has resulted in the detection of PBBs in a wide range of biota, from aquatic organisms to terrestrial animals and humans. cdc.govinchem.org

In aquatic ecosystems, PBBs can be taken up by organisms from the water, leading to bioconcentration. cdc.gov Bioconcentration factors (BCFs), which indicate the extent of accumulation, have been determined for various PBB congeners in fish. cdc.govcdc.gov For instance, a study on guppies reported a lipid weight-based BCF of 115,000 for 2,4,6-tribromobiphenyl. cdc.govcdc.gov

PBBs have also been found in human tissues, with adipose tissue being a primary storage site. cdc.gov Exposure can occur through the consumption of contaminated food. inchem.org Studies have detected PBBs in human serum and adipose tissue, particularly in populations with known exposure, such as residents of contaminated farm areas. cdc.gov

Environmental Transport Processes

The movement of this compound through the environment is governed by several key processes, including atmospheric transport and its interaction with different environmental media.

Long-Range Atmospheric Migration Mechanisms

While PBBs have low volatility, they can undergo long-range atmospheric transport when adsorbed to airborne particulate matter. cdc.govinchem.org These contaminated particles can be carried by winds over significant distances before being removed from the atmosphere through wet and dry deposition. cdc.gov This mechanism allows for the distribution of these compounds to remote areas, far from their original sources. nih.govresearchgate.net The predominance of lower-brominated PBBs in remote sediments and soils suggests that their presence is largely due to long-range atmospheric transport. nih.gov However, due to their association with particles, PBBs are not expected to travel as far in the atmosphere as more volatile compounds. cdc.gov

The transport of PBBs from water or soil to the atmosphere via volatilization is not considered a major pathway due to their low vapor pressure and strong adsorption to solids. cdc.gov

Adsorption and Sorption Dynamics in Environmental Matrices

The strong tendency of this compound to adsorb to solid materials is a critical factor in its environmental fate. cdc.govinchem.org In aquatic environments, this leads to its accumulation in sediments. cdc.govcdc.gov Similarly, in terrestrial systems, it is tightly bound to soil particles. cdc.govinchem.org This strong adsorption reduces its mobility in soil and limits its potential to contaminate groundwater through leaching. cdc.gov

The presence of dissolved organic matter, such as from landfill leachate, can potentially decrease the adsorption of PBBs to sediments. cdc.gov The hydrophobic properties of PBBs are the primary driver for their strong adsorption from aqueous solutions onto soils. inchem.orgwho.int

Interactive Data Table: Bioconcentration Factors (BCFs) of Selected PBBs in Aquatic Organisms

| Compound | Species | BCF (whole body) | Reference |

|---|---|---|---|

| 2,5,4'-Tribromobiphenyl | Juvenile Atlantic salmon | 425 | cdc.gov |

| 2,4,6-Tribromobiphenyl | Guppies | 115,000 (lipid weight) | cdc.govcdc.gov |

| 2,2',5,5'-Tetrabromobiphenyl | Guppies | 1,440,000 (lipid weight) | cdc.govcdc.gov |

| Hexabromobiphenyl | Fathead minnows | 18,100 | cdc.gov |

Bioaccumulation and Biomagnification in Food Webs

Polybrominated biphenyls, including congeners like this compound, are lipophilic, meaning they have a strong affinity for fats and are not easily dissolved in water. This characteristic drives their accumulation in the fatty tissues of living organisms, a process known as bioaccumulation. Due to their persistence against metabolic degradation, these compounds can become increasingly concentrated at successively higher levels of the food chain, a phenomenon referred to as biomagnification. inchem.orgcdc.gov

The bioaccumulative potential of PBBs is significant, with their elimination half-lives in humans estimated to be between 13 and 29 years. cdc.gov Generally, PBBs with six or fewer bromine atoms are known to bioconcentrate in aquatic organisms. mdpi.com The congener pattern of PBBs found in environmental samples, such as in fish, often differs from the patterns in commercial PBB mixtures. This suggests that environmental alteration processes, like photochemical debromination, play a role in the transformation of these compounds in the environment. researchgate.net

While specific bioaccumulation factor (BCF) data for this compound is limited, studies on other PBB congeners provide insight into the behavior of this class of compounds. For instance, BCF values for some PBBs have been determined in guppies (Poecilia reticulata), as shown in the table below.

Bioconcentration Factors (BCFs) for Selected PBB Congeners in Guppies

| PBB Congener | BCF Value | Reference |

|---|---|---|

| 2,4,6-Tribromobiphenyl | 269,000 | mdpi.com |

| 2,2',5,5'-Tetrabromobiphenyl | 1,440,000 | mdpi.com |

| 2,2',4,4',6,6'-Hexabromobiphenyl | 708,000 | mdpi.com |

The high BCF values indicate a strong tendency for these compounds to accumulate in aquatic life, posing a risk of transfer through the food web to higher trophic level organisms, including marine mammals, birds, and ultimately humans. inchem.orgcdc.gov

Environmental Transformation Pathways

The environmental persistence of this compound is not absolute. It can be transformed through several pathways, including the action of sunlight and microbial processes. These transformation pathways are critical in determining the long-term fate and potential impact of this compound in the environment.

Photodegradation Mechanisms and Debromination Kinetics

Photodegradation, or the breakdown of compounds by light, is a primary transformation process for PBBs in the environment. cdc.gov When exposed to ultraviolet (UV) radiation from the sun, PBBs can undergo reductive debromination, where bromine atoms are sequentially removed and replaced with hydrogen atoms, leading to the formation of less brominated biphenyls. cdc.gov

Studies on various PBB congeners have shown that the position of the bromine atoms on the biphenyl (B1667301) structure influences the rate and pathway of photodegradation. For instance, the irradiation of a commercial PBB mixture, FireMaster BP-6, resulted in the formation of pentabromobiphenyls and tetrabromobiphenyls. cdc.gov The order of debromination for the highly studied PBB-153 (2,2',4,4',5,5'-hexabromobiphenyl) has been shown to be ortho > meta > para. nih.gov In contrast, for PBB-29 (2,4,5-tribromobiphenyl), the para-bromine substituent is preferentially removed under UV light. nih.gov This highlights that the debromination order can change depending on the specific congener. nih.gov

Microbial Degradation and Reductive Dehalogenation Processes

In environments with low oxygen levels, such as sediments, microbial degradation can be a significant transformation pathway for PBBs. The primary mechanism is reductive dehalogenation, where anaerobic microorganisms use the PBB molecule as an electron acceptor, removing bromine atoms in the process. mdpi.comnih.gov

Interestingly, the selectivity of microbial debromination appears to be different from that of photodegradation. For PBB-153, microbial action preferentially removes bromine atoms from the meta- and para-positions, in contrast to the ortho-preference of photolysis. nih.gov This process occurs stepwise, leading to the formation of lower-brominated congeners. For example, the debromination of PBB-47 (2,2',4,4'-tetrabromobiphenyl) and PBB-49 (2,2',4,5'-tetrabromobiphenyl) can produce PBB-17 (2,2',4-tribromobiphenyl). inchem.org These tribromobiphenyls can be further debrominated to dibromobiphenyls and eventually to biphenyl. inchem.org

Combustion Oxidation Products and Formation of Polybrominated Dibenzofurans

The incomplete combustion of materials containing PBBs, such as electronic waste or flame-retarded plastics, can lead to the formation of highly toxic byproducts. mdpi.com Under high temperatures, PBBs can undergo oxidation and cyclization to form polybrominated dibenzofurans (PBDFs). mdpi.com

The formation of these compounds is a significant concern because PBDFs are structurally similar to the highly toxic polychlorinated dibenzofurans (PCDFs) and dioxins. The combustion of PBBs with multiple bromine substituents into these toxic five-ring structures may require high energy conditions. nih.gov The transformation products from combustion can exhibit high toxicity risks, including potential carcinogenicity and skin irritation. mdpi.com In fact, the combustion and oxidation products of PBBs are considered to pose higher potential ecological and human health risks than other transformation products. inchem.orgmdpi.com

Toxicological Mechanisms and Biological Effects of 2,2 ,5 Tribromobiphenyl

General Toxicological Mechanisms of Polybrominated Biphenyls

The toxicity of PBBs, including 2,2',5-Tribromobiphenyl, is multifaceted, involving several key biochemical pathways. The specific mechanisms of toxicity can vary depending on the particular congener. nih.gov

Oxidative Stress Induction Pathways

PBBs are known to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to detoxify these reactive products. wikipedia.orgnih.gov The generation of ROS can lead to cellular damage. smolecule.com

The interaction of PBBs with the AhR can trigger a transcriptional upregulation of genes involved in the oxidative stress response. nih.gov Studies on related halogenated biphenyls have demonstrated their potential to generate ROS and induce subsequent lipid peroxidation in rat hepatocytes. researchgate.net For example, 4-bromo diphenylether was found to be active in inducing ROS formation both in the cytoplasm and in the cell membrane. researchgate.net Furthermore, hydroxylated metabolites of PBBs may also contribute to oxidative stress. researchgate.net This induction of oxidative stress and concomitant lipid peroxidation may be involved in the cytotoxic effects of these industrial pollutants. researchgate.net

Endocrine Disrupting Mechanisms

PBBs are recognized as endocrine disruptors, meaning they can interfere with the body's hormone systems. cdc.govaccustandard.comhpst.cz This interference can lead to a range of adverse health effects. hpst.cz

Thyroid Hormone Homeostasis Perturbations

PBBs have been shown to disrupt the homeostasis of thyroid hormones. nih.govdiva-portal.org This disruption can occur through several mechanisms. Exposure to PBBs has been associated with hypothyroidism. nih.govmdpi.com

Hydroxylated metabolites of PBBs are of particular concern as they can bind to thyroid hormone transport proteins, such as transthyretin (TTR). diva-portal.org This binding can displace the natural thyroid hormone, thyroxine (T4), from TTR, thereby disrupting its transport and availability to target tissues. diva-portal.org The structural similarity of some hydroxylated PBBs to thyroid hormones is a key factor in this interaction. accustandard.com

Occupational exposure studies have suggested a link between PBBs and effects on the thyroid, although confounding factors from mixed chemical exposures are often present. cdc.gov

Table 2: Research Findings on PBBs and Thyroid Hormone Disruption

| Observation | Mechanism | Reference |

|---|---|---|

| Association with hypothyroidism. | Disruption of thyroid hormone homeostasis. | nih.govmdpi.com |

| Hydroxylated PBB metabolites bind to transthyretin (TTR). | Competitive displacement of thyroxine (T4) from its transport protein. | diva-portal.org |

Steroid Hormone System Interference

PBBs can interfere with the synthesis, metabolism, and action of steroid hormones. nih.gov This interference can occur through multiple pathways, including the induction of microsomal mixed-function oxidases (MFOs), which are involved in steroid hormone catabolism. nih.gov The enhanced metabolism of steroid hormones can lead to altered endocrine function and may reduce fertility. nih.gov

Studies on the related polychlorinated biphenyls (PCBs) have shown that they can interfere with the biosynthesis, transport, and metabolism of steroids by altering the activity of key enzymes. researchgate.net PCBs have been found to lower the urinary concentrations of certain steroid hormones and their metabolites. researchgate.netnih.gov Depending on the specific congener, PCBs can exhibit either estrogenic or anti-estrogenic effects. researchgate.net They can disrupt endocrine activity by competitively binding to estrogen receptors or by disrupting enzymes critical to estrogenic processes. researchgate.net

Immunotoxicological Research

The immunotoxicity of PBBs as a chemical class is well-established, with numerous studies on commercial mixtures like FireMaster demonstrating immunosuppressive effects in various animal models. pic.intumich.edu Evidence suggests that exposure can lead to a decreased immune function. alsglobal.euumich.eduachrom.be

Immune System Modulation and Immunosuppression

Research on PBB mixtures has shown effects such as atrophy of the thymus, a primary lymphoid organ crucial for T-cell development. This indicates a direct impact on the cellular immune system. While these effects are documented for PBB mixtures, specific experimental studies isolating the immunomodulatory effects of this compound are limited. However, computational toxicology models have been developed to predict the human health risks of various PBBs. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been constructed to assess the immunotoxicity of PBBs and their environmental transformation products, a category that includes this compound. mdpi.com These models provide a theoretical basis for considering PBB 18 as a potential immunotoxicant.

Inflammation Pathway Activation

The activation of inflammatory pathways is another aspect of immunotoxicity. While detailed mechanistic studies on this compound are scarce, safety data for the compound indicate that it is irritating to the skin. accustandard.com Chemical-induced skin irritation is a localized inflammatory response, suggesting that this congener possesses pro-inflammatory potential upon direct contact. General PBB exposure has also been associated with skin disorders and irritation. nih.gov However, the specific molecular pathways, such as cytokine signaling or inflammasome activation, that may be triggered by this compound have not been fully elucidated in dedicated studies.

Neurotoxicological Investigations

The nervous system is a recognized target for PBB toxicity. alsglobal.eunih.gov Exposure to PBB mixtures has been linked to various neurological and behavioral effects in animal studies. aphapublications.org Like other toxicological endpoints, the neurotoxic potential of individual PBB congeners is highly structure-dependent. Ortho-substituted PBBs, such as this compound, are particularly noted for their neurotoxic effects, which are thought to occur through mechanisms independent of the AhR.

Neurodevelopmental Impairment Mechanisms

The developing nervous system is especially vulnerable to chemical insults. PBBs are known to cross the placenta and accumulate in milk, leading to perinatal exposure. aphapublications.org Studies on children exposed to PBBs have suggested an inverse relationship between the body burden of these chemicals and performance on some developmental assessments. aphapublications.org

Recent research has highlighted that the environmental transformation of PBBs can lead to byproducts with significant toxicity risks. mdpi.com this compound is a known microbial reductive debromination product of higher brominated congeners like PBB-49 and PBB-52. mdpi.comnih.gov Predictive modeling based on toxicokinetics has been used to evaluate the potential developmental toxicity of these transformation products. mdpi.comresearchgate.net These models indicate that the developmental toxicity of PBB transformation products is theoretically significant, suggesting a potential risk for neurodevelopmental impairment from congeners like this compound. mdpi.comresearchgate.net

Central Nervous System Pathway Disruptions

While human studies on PBB-exposed populations have not always demonstrated clear-cut neurological deficits, animal studies with PBB mixtures have shown effects on motor activity. nih.gov These findings point towards a disruption of central nervous system (CNS) pathways that regulate behavior and movement. scirp.org The specific mechanisms by which ortho-substituted PBBs like this compound exert their neurotoxicity are still an area of active investigation. The construction of 3D-QSAR models to assess the neurotoxicity of PBBs and their byproducts represents a modern approach to understanding these risks in the absence of extensive experimental data for every congener. mdpi.com

Hepatic and Metabolic Effects

The liver is a primary target organ for the toxic effects of polybrominated biphenyls (PBBs), including the congener this compound. The interactions of this compound with hepatic systems lead to significant alterations in enzyme activity and metabolic processes.

Hepatic Enzyme Induction and Liver Function Alterations

Polybrominated biphenyls are potent inducers of hepatic microsomal enzymes, particularly the cytochrome P450 (CYP) superfamily. inchem.org The specific pattern of enzyme induction is highly dependent on the congener's molecular structure, specifically the number and position of bromine atoms on the biphenyl (B1667301) rings. nih.govcdc.gov PBB congeners are generally categorized into two main groups based on their induction profile: phenobarbital (B1680315) (PB)-type inducers and 3-methylcholanthrene (B14862) (MC)-type inducers. cdc.gov

This compound (PBB 18), which has bromine atoms at two ortho positions (2 and 2'), is classified as a PB-type inducer. cdc.gov This classification is based on structure-activity relationships derived from various PBB congeners. PB-type inducers typically enhance the activity of CYP2B and CYP3A family enzymes. cdc.gov This induction is considered an adaptive response of the liver to chemical exposure, often leading to an increase in liver weight without immediate signs of histopathological damage. nih.gov

The mechanism of induction for PB-type PBBs is distinct from the aryl hydrocarbon receptor (AhR) pathway utilized by MC-type inducers. nih.gov Instead, it is believed to involve the activation of nuclear receptors such as the constitutive androstane (B1237026) receptor (CAR).

| Inducer Type | Structural Requirements | Primary CYP Enzymes Induced | Example Congener |

|---|---|---|---|

| Phenobarbital (PB)-type | Bromine atoms at ortho positions; lack of co-planar structure. | CYP2B, CYP3A families | 2,2',5,5'-Tetrabromobiphenyl (PBB 52) |

| 3-Methylcholanthrene (MC)-type | Coplanar structure with no or one ortho bromine; bromines at meta and para positions. | CYP1A family (e.g., CYP1A1, CYP1A2) | 3,3',4,4'-Tetrabromobiphenyl (B1219524) (PBB 77) |

| Mixed-type | Congeners with features of both PB and MC types (e.g., mono-ortho substituted). | CYP1A and CYP2B families | 2,3',4,4',5-Pentabromobiphenyl (PBB 118) |

This table summarizes the general rules governing the induction of cytochrome P450 enzymes by different classes of PBB congeners based on their substitution patterns. nih.govcdc.govnih.gov

Metabolic Retention Enhancement

The metabolism of PBBs is a critical factor determining their persistence and toxicity. The rate and pathway of metabolism are, like enzyme induction, dictated by the congener's structure. nih.gov Generally, PBB congeners with a lower number of bromine atoms are more readily metabolized into hydroxylated derivatives, which can then be excreted. inchem.org

For a PBB congener to be metabolized by PB-induced CYP enzymes, it must possess adjacent, non-brominated meta and para carbon atoms on at least one of the biphenyl rings. inchem.orginchem.org this compound fits this structural requirement, as the phenyl ring with a single bromine at the 5-position has unsubstituted adjacent meta (C-3) and para (C-4) positions, as well as the C-6 position. This suggests that this compound is susceptible to metabolism by PB-induced microsomes. nih.gov

However, the presence of ortho bromines can sterically hinder the rotation around the biphenyl bridge, influencing the molecule's interaction with metabolic enzymes and potentially slowing its rate of degradation. iarc.fr Furthermore, PBB metabolites themselves may contribute to enhanced metabolic retention by inducing hepatic enzymes, creating a feedback loop that can amplify the bioaccumulation and long-term persistence of these compounds in the body. mdpi.comnih.gov Due to their lipophilic nature, PBBs that are not readily metabolized are stored in adipose tissue. inchem.org

Carcinogenic and Mutagenic Potentials (Mechanisms)

The long-term toxicity of PBBs is of significant concern, particularly their potential to cause cancer. Research into the mechanisms of PBB-induced carcinogenicity points towards non-genotoxic pathways.

Tumor Promotion Pathways

The liver is the principal target for the carcinogenic effects of PBBs in animal studies. inchem.orgndl.go.jp The prevailing scientific view is that PBBs are not complete carcinogens or tumor initiators but rather act as potent tumor promoters. inchem.orgcdc.gov This means they enhance the development of tumors from cells that have been previously initiated by another agent. This tumor promotion activity is linked to the epigenetic mechanisms triggered by the compounds. inchem.orgwho.int

Both PB-type and MC-type PBB congeners have demonstrated tumor-promoting activity in two-stage rat liver bioassays. nih.gov As a PB-type inducer, this compound is expected to promote tumor development through pathways similar to phenobarbital. This pathway is thought to involve the sustained activation of the CAR nuclear receptor, leading to increased cell proliferation and the clonal expansion of preneoplastic (initiated) hepatocytes into enzyme-altered foci, which can progress to adenomas and carcinomas. nih.gov The ability of PBBs to inhibit intercellular communication, a process crucial for controlling cell growth, is also considered a contributing factor to their tumor-promoting properties. inchem.org

Metabolism and Biotransformation of 2,2 ,5 Tribromobiphenyl

In Vivo Metabolic Pathways

In vivo studies in animal models provide essential information on how 2,2',5-Tribromobiphenyl is processed within a whole organism. The primary metabolic routes observed for PBBs are hydroxylation, which increases water solubility and facilitates excretion, and reductive debromination, which involves the removal of bromine atoms.

The metabolism of PBBs is significantly influenced by the number and position of bromine atoms on the biphenyl (B1667301) rings. nih.gov PBB congeners with a lower bromine content are more readily transformed into hydroxylated derivatives, which are then primarily eliminated through urine. nih.govndl.go.jp The principal site for hydroxylation is the para position on the biphenyl ring, particularly on an unsubstituted or less-brominated ring. nih.gov For PBBs with substitutions at the 2 and 3 positions, hydroxylation tends to be directed to the para and, to a lesser extent, the ortho positions relative to the substituents. nih.gov

While specific studies detailing the in vivo hydroxylated metabolites of this compound are not extensively documented in the provided sources, the general principles of PBB metabolism suggest its susceptibility to this pathway. Given its structure, which includes an unsubstituted phenyl ring, hydroxylation is an anticipated metabolic route. In studies with other lower brominated congeners like 2-bromobiphenyl (B48390) and 3-bromobiphenyl, dihydroxylated biphenyls were identified as major metabolites. nih.gov This process is catalyzed by the microsomal monooxygenase system, which is dependent on cytochrome P-450 enzymes. nih.gov

Reductive debromination is another significant biotransformation pathway for PBBs. This process involves the removal of bromine atoms, leading to the formation of lower-brominated biphenyls. This reaction is often carried out by anaerobic microorganisms, such as those found in sediments and the gastrointestinal tracts of animals. nih.govnih.gov

Studies on anaerobic microorganisms from contaminated sediments have shown that they can effectively dehalogenate a wide range of PBBs. nih.gov The process generally involves the preferential removal of meta and para bromines, while ortho bromines are more resistant to removal. nih.gov Although the parent PBBs are highly lipophilic, their metabolites, including debrominated and hydroxylated forms, can be formed by microbial action in the gut and subsequently absorbed. nih.gov For instance, a hydroxylated metabolite of a hexabromobiphenyl was found in the feces of dogs, which was postulated to have been formed by microbial metabolism within the intestinal tract. nih.gov This indicates that gut microbiota can play a crucial role in the biotransformation of PBBs in vivo.

Hydroxylation and Metabolite Formation

In Vitro Metabolic Studies

In vitro models, using isolated liver enzymes and cell cultures, allow for a more controlled investigation of the specific biochemical mechanisms involved in the metabolism of this compound.

The metabolism of PBBs is heavily dependent on cytochrome P-450-dependent monooxygenases found in hepatic microsomes. ndl.go.jpnih.gov In vitro studies using rat liver microsomes have been instrumental in elucidating the structure-activity relationships that govern PBB metabolism. ndl.go.jpinchem.org

Research has shown that the induction of specific cytochrome P-450 isozymes is crucial for the metabolism of many PBB congeners. nih.govnih.gov Pre-treatment of rats with phenobarbital (B1680315) (PB) significantly increases the in vitro metabolism of PBBs that have adjacent, non-halogenated meta and para carbons on at least one of the biphenyl rings. ndl.go.jpnih.gov Conversely, pre-treatment with 3-methylcholanthrene (B14862) (MC) enhances the metabolism of congeners with adjacent non-halogenated ortho and meta carbons. nih.gov

Given its structure (bromine atoms at 2, 2', and 5 positions), this compound possesses unsubstituted adjacent meta (C3) and para (C4) positions on one ring and meta (C3') and para (C4') positions on the other. This structural feature makes it a likely substrate for metabolism by PB-induced hepatic microsomes. Studies on structurally similar congeners, such as 2,4,2',5'-tetrabromobiphenyl, have confirmed their metabolism by these enzyme systems. nih.gov The rate of metabolism generally decreases as the number of bromine substitutions increases. nih.gov

| Cytochrome P-450 Inducer | Required Structural Feature for Metabolism | Metabolism Rate Trend |

|---|---|---|

| Phenobarbital (PB) | Adjacent non-halogenated meta and para carbons on at least one ring. ndl.go.jpnih.gov | Decreases with increasing bromination. nih.gov |

| 3-Methylcholanthrene (MC) | Adjacent non-halogenated ortho and meta carbons on at least one ring. nih.gov | Decreases with increasing bromination. nih.gov |

In addition to microsomal assays, cellular models provide insights into the biotransformation of PBBs in an intact cell system. Chinese hamster V79 cells have been used in in vitro assays to assess the ability of PBBs to inhibit metabolic cooperation, a form of intercellular communication, which can be influenced by the metabolic activation of the compound. researchgate.net

Furthermore, various cell lines are employed to study the toxic effects of metabolites. For instance, rat liver epithelial cell lines (e.g., WB-F344) and rat hepatoma cell lines (e.g., H4IIE.Luc) have been utilized to determine the activity of hydroxylated metabolites of polychlorinated biphenyls (PCBs), which are structurally related to PBBs. acs.org These models are valuable for assessing activities such as the inhibition of gap junction intercellular communication and the induction of enzymes, which are often linked to the biotransformation of the parent compound. acs.org Such cellular systems could be applied to further elucidate the metabolic pathways and biological effects of this compound and its metabolites.

Analytical Methodologies for 2,2 ,5 Tribromobiphenyl

Extraction and Cleanup Techniques for Complex Matrices

The initial and critical step in the analysis of 2,2',5-tribromobiphenyl involves its extraction from the sample matrix, followed by a cleanup procedure to remove interfering substances. who.int The choice of method depends heavily on the nature of the sample.

Sample Preparation for Environmental Media

For environmental samples such as soil and sediment, the primary goal is to efficiently extract the lipophilic this compound from the solid matrix. A common approach involves the use of a polar organic solvent system. For instance, a mixture of hexane (B92381) and acetone (B3395972) (e.g., in a 9:1 ratio) has been found to be effective for extracting PBBs from soil. inchem.org

Following extraction, a cleanup step is essential to remove co-extracted materials that could interfere with subsequent analysis. Techniques like column chromatography using adsorbents such as Florisil are employed for this purpose. nih.gov This process helps to isolate the PBB fraction from other organic compounds.

A generalized procedure for environmental sample preparation is outlined below:

| Step | Description | Purpose |

| 1. Extraction | The sample is extracted with an organic solvent mixture (e.g., hexane/acetone). | To transfer this compound from the sample matrix into the solvent. |

| 2. Lipid Removal | For samples with high-fat content, a lipid removal step may be necessary. | To prevent interference from fats during analysis. |

| 3. Cleanup | The extract is passed through a chromatography column containing an adsorbent like Florisil. nih.gov | To separate this compound from other co-extracted compounds. |

| 4. Concentration | The cleaned extract is concentrated to a smaller volume. | To increase the concentration of the analyte for sensitive detection. |

Sample Preparation for Biological Tissues and Fluids

The analysis of this compound in biological samples like serum, blood, and adipose tissue presents unique challenges due to the high content of lipids and proteins. inchem.orgnih.gov Methods for these matrices are typically based on those developed for organochlorine pesticides. who.int

A widely used method for serum and blood involves protein denaturation followed by extraction. inchem.orgnih.gov For instance, formic acid can be used to denature proteins, followed by dilution with water and extraction using solid-phase extraction (SPE). nih.gov The SPE cartridge often contains multiple layers of adsorbents, such as activated silica (B1680970) gel and a mixture of silica gel and sulfuric acid, to effectively remove co-extracted biogenic materials. nih.gov

For adipose and other tissues, the sample is first homogenized and then extracted with an organic solvent to isolate the fat, which contains the PBBs. inchem.orgiarc.fr This is followed by a cleanup procedure similar to that used for environmental samples.

The table below summarizes a typical workflow for biological sample preparation:

| Step | Description | Purpose |

| 1. Homogenization | The tissue sample is blended to create a uniform consistency. | To ensure efficient extraction. |

| 2. Extraction | The homogenized sample is extracted with an organic solvent to isolate the lipid fraction. | To extract the fat-soluble this compound. |

| 3. Cleanup | The lipid extract is cleaned using techniques like multi-layered SPE cartridges. nih.gov | To remove interfering lipids and other biological molecules. |

| 4. Fractionation | In some cases, further fractionation may be needed to separate PBBs from other persistent organic pollutants. | To achieve a cleaner sample for analysis. |

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating this compound from other PBB congeners and potential interferences prior to detection.

Gas Chromatography (GC) Applications and Column Selection

Gas chromatography (GC) is the most common technique for the analysis of PBBs, including this compound. cymitquimica.comepa.gov The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

The selection of the GC column is critical for achieving good separation of the various PBB congeners. Short glass columns packed with materials like 2% OV-101 coated on Gas-Chrom Q have been used. epa.gov Temperature programming, where the column temperature is gradually increased during the analysis, is employed to effectively separate a wide range of PBBs, from mono- to decabromobiphenyls. epa.gov For instance, a program might run from 150-300°C at a rate of 20°C/min for lower brominated congeners. epa.gov

High-Performance Liquid Chromatography (HPLC) Considerations

While GC is more prevalent, high-performance liquid chromatography (HPLC) also plays a role in the analysis of PBBs, particularly for sample cleanup and fractionation before GC analysis. biochempress.comumich.edu HPLC can be used to separate PBB isomers that may co-elute or have overlapping peaks in GC. umich.edu

Reversed-phase HPLC with an ODS (C18) column is a common setup. biochempress.comumich.edu The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. biochempress.comscielo.br For example, a mobile phase of water-methanol (10:90) has been used for the separation of components in the commercial PBB mixture FireMaster FF-1. umich.edu HPLC fractionation over porous graphitic carbon (PGC) has also been utilized for cleanup. nih.gov

Spectrometric Detection and Quantification

Following chromatographic separation, spectrometric techniques are used for the detection and quantification of this compound.

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC/MS), is the preferred method for confirmation and quantification. cymitquimica.comepa.govumich.edu GC/MS provides high sensitivity and selectivity, allowing for the identification of specific PBB congeners based on their mass-to-charge ratio. epa.gov Multiple Ion Detection (MID) mode can be used to enhance sensitivity by monitoring for specific ions characteristic of PBBs. epa.gov

Electron-capture detection (ECD) is another sensitive detector used with GC for the analysis of halogenated compounds like PBBs. umich.edu However, it is less specific than MS. umich.edu A microcoulometric GC detector, which is halogen-specific, can also be used for quantification. umich.edu

For HPLC, a UV detector is commonly used, with the wavelength set for optimal sensitivity for PBBs (e.g., 225 nm). umich.eduinternationaloliveoil.org However, like ECD, UV detection is not as specific as mass spectrometry.

The following table presents a summary of detection methods:

| Detection Method | Coupled with | Principle | Advantages |

| Mass Spectrometry (MS) | GC | Measures the mass-to-charge ratio of ionized molecules. epa.govumich.edu | High specificity and sensitivity, definitive confirmation. epa.gov |

| Electron-Capture Detection (ECD) | GC | Detects electron-absorbing compounds (halogens). umich.edu | High sensitivity to halogenated compounds. umich.edu |

| Microcoulometric Detection | GC | Converts the halogen content into titratable halides for quantification. umich.edu | Halogen-specific. umich.edu |

| UV Detection | HPLC | Measures the absorbance of UV light by the analyte. umich.eduinternationaloliveoil.org | Compatible with HPLC. |

Mass Spectrometry (MS) Techniques: Electron Ionization and Chemical Ionization

Mass spectrometry (MS) is an indispensable tool for the definitive identification and quantification of PBB congeners. cdc.gov When coupled with gas chromatography (GC-MS), it provides a powerful method for analyzing these compounds. epa.govchromatographyonline.com

Electron Ionization (EI):

Electron ionization (EI) is a widely used technique in GC-MS for the analysis of PBBs. In this method, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment. epa.gov The resulting mass spectrum is a unique fingerprint of the molecule, characterized by a molecular ion peak and a series of fragment ion peaks. For this compound, the mass spectrum would show a characteristic isotopic cluster for the molecular ion due to the presence of three bromine atoms (with isotopes 79Br and 81Br). nih.gov The fragmentation pattern, which can involve the loss of bromine atoms, provides further structural information. lookchem.com While EI is a robust and widely used method, the extensive fragmentation can sometimes lead to a weak or absent molecular ion peak, which can complicate identification.

Chemical Ionization (CI):

Chemical ionization (CI) is a softer ionization technique that results in less fragmentation compared to EI. In CI, a reagent gas is first ionized, and these reagent gas ions then react with the analyte molecules to produce analyte ions, typically through proton transfer or charge exchange. This process imparts less energy to the analyte molecule, resulting in a more abundant molecular ion or protonated molecule, which aids in the determination of the molecular weight.

Negative Ion Chemical Ionization (NICI) is particularly sensitive for halogenated compounds like PBBs. inchem.orgchromatographyonline.com Using this technique, bromide ions can be monitored to detect brominated compounds with high sensitivity and selectivity. inchem.org Electron capture negative ion mass spectrometry (ECNI-MS) is another highly sensitive method for detecting PBBs. chromatographyonline.comiarc.fr ECNI-MS can yield very low detection limits, making it suitable for trace-level analysis in environmental and biological samples. chromatographyonline.com The choice between EI and CI (or its variants) depends on the specific analytical goals, with EI providing detailed structural information through fragmentation and CI offering enhanced sensitivity and clear molecular weight information. chiron.no

Isotope Dilution Mass Spectrometry for Quantification

Isotope dilution mass spectrometry (IDMS) is a highly accurate and precise method for the quantification of trace-level analytes, including this compound. nih.gov This technique involves the addition of a known amount of an isotopically labeled internal standard (e.g., 13C-labeled this compound) to the sample prior to extraction and analysis. nih.gov

The isotopically labeled standard is chemically identical to the native analyte and therefore behaves similarly during all stages of sample preparation, including extraction, cleanup, and chromatographic separation. chiron.no By measuring the ratio of the native analyte to the labeled internal standard using a mass spectrometer, any losses of the analyte during sample processing can be corrected for, leading to a more accurate quantification. nih.gov

IDMS is considered a definitive method for quantification and is often used in the certification of reference materials. researchgate.net The use of gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) in multiple reaction monitoring (MRM) mode further enhances the selectivity and sensitivity of the isotope dilution method, allowing for the detection of PBBs at very low concentrations (in the pg/mL range). nih.gov

| Parameter | Value | Reference |

| Sample Matrix | Human Serum | nih.gov |

| Analytical Method | GC-MS/MS | nih.gov |

| Quantification | Isotope-Dilution | nih.gov |

| Limit of Detection (LOD) Range | 0.7–6.5 pg/mL | nih.gov |

Quality Assurance and Quality Control in this compound Analysis

Robust quality assurance (QA) and quality control (QC) measures are essential to ensure the reliability and accuracy of data generated from the analysis of this compound. nih.govppbanalytical.comgreenpolicyplatform.org A comprehensive QA/QC plan should be an integral part of the entire analytical process, from sample collection to final data reporting. greenpolicyplatform.org

Key components of a QA/QC program for PBB analysis include:

Method Blanks: Analyzing a sample matrix free of the target analyte to check for contamination introduced during the analytical process. cdc.gov

Spiked Samples (Matrix Spikes): Adding a known amount of the analyte to a sample to assess the accuracy of the method by determining the percent recovery. nih.gov

Certified Reference Materials (CRMs): Analyzing a reference material with a certified concentration of the analyte to verify the accuracy and traceability of the analytical method. researchgate.nethpst.cz

Internal Standards: Adding a known amount of a compound (ideally an isotopically labeled version of the analyte) to every sample to correct for variations in instrument response and sample preparation losses. chiron.nonih.gov

Replicate Analyses: Analyzing the same sample multiple times to assess the precision of the method. gcms.cz

Interlaboratory Studies: Participating in proficiency testing programs where different laboratories analyze the same sample to assess the comparability and reliability of results across laboratories. nih.gov

These QA/QC procedures help to identify and control potential sources of error, ensuring that the analytical data for this compound are of high quality and suitable for their intended purpose, whether for regulatory compliance, environmental monitoring, or research. ppbanalytical.comgreenpolicyplatform.orgjfe-tec.co.jp

Advancements in Trace Analysis and Congener-Specific Quantification

Recent advancements in analytical instrumentation have significantly improved the ability to perform trace analysis and congener-specific quantification of PBBs, including this compound. The move from packed gas chromatography columns to high-resolution capillary columns has been a crucial development, enabling much better separation of individual PBB congeners. cdc.govepri.com

The coupling of high-resolution gas chromatography with high-resolution mass spectrometry (HRGC-HRMS) provides extremely high selectivity and sensitivity, allowing for the detection of PBBs at ultra-trace levels in complex matrices. iarc.fr Furthermore, the use of tandem mass spectrometry (MS/MS) has become more common. In GC-MS/MS, specific precursor-to-product ion transitions are monitored, which greatly reduces background interference and improves the signal-to-noise ratio, leading to lower detection limits and more reliable quantification. nih.gov

The development and availability of a wider range of individual PBB congener standards have also been critical for accurate congener-specific quantification. inchem.orgcdc.gov However, the lack of commercially available standards for all 209 possible PBB congeners remains a challenge. cdc.govwho.int

Ongoing research focuses on developing even more sensitive and efficient analytical methods, as well as expanding the library of available reference standards to facilitate comprehensive congener-specific analysis of PBBs in various environmental and biological samples. inchem.org

Structure Activity Relationships Sar and Predictive Modeling for 2,2 ,5 Tribromobiphenyl

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity or environmental fate of a chemical compound based on its molecular structure. These models are developed by establishing a correlation between the physicochemical properties of a series of compounds and their observed activities.

Prediction of Environmental Fate Parameters (e.g., Bioaccumulation Factors)

QSAR models are instrumental in predicting the environmental behavior of substances like 2,2',5-Tribromobiphenyl. A key parameter often modeled is the bioaccumulation factor (BCF), which indicates the extent to which a chemical is absorbed by an organism from the surrounding environment. researchgate.net

The development of BCF QSAR models often involves a range of molecular descriptors. While the octanol-water partition coefficient (log KOW) is a fundamental descriptor, others that capture different aspects of the molecular structure are also employed. researchgate.net For polyhalogenated biphenyls, models have been developed that explain a significant portion of the variance in experimental data. For instance, a QSAR model for 56 polyhalogenated biphenyls, including brominated congeners, demonstrated a high correlation (R² = 0.965) and predictive ability (q² = 0.955) for chromatographic retention times, a property related to environmental distribution. biochempress.com

It's important to note that for chemicals with a log KOW above approximately 4, bioaccumulation factors (BAFs), which consider dietary uptake, can be substantially larger than BCFs. sfu.ca This highlights the necessity of using appropriate models for a comprehensive risk assessment.

The table below presents data from a QSAR study on polyhalogenated biphenyls, illustrating the relationship between experimental and predicted values for a property related to environmental fate.

| Compound | Experimental Value | Predicted Value | Residual |

| 2,4,5-tribromobiphenyl (B50784) | 923.000 | 938.579 | -16.438 |

| 2,4,6-tribromobiphenyl | 832.000 | 814.409 | 19.985 |

| 3,4,5-tribromobiphenyl | 1000.000 | 1047.164 | -50.538 |

| 2,3,4,5-tetrabromobiphenyl | 1050.000 | 1073.716 | -26.137 |

| This table is based on data from a study on the prediction of chromatographic retention time coefficients for polyhalogenated biphenyls. biochempress.com |

Prediction of Toxicological Endpoints (e.g., AhR Activation, Developmental Toxicity)

QSAR models are also crucial for predicting the toxicological effects of this compound. A significant toxicological endpoint for many polyhalogenated aromatic hydrocarbons is the activation of the aryl hydrocarbon receptor (AhR). nih.gov The binding affinity to the AhR is a key initiating event in a cascade that can lead to various toxic outcomes, including developmental toxicity. nih.govmdpi.com

Studies have shown that the substitution pattern of halogens on the biphenyl (B1667301) rings is a major determinant of AhR binding potency. nih.gov For polybrominated biphenyls (PBBs), QSAR models have been developed to predict various toxicological risks, including carcinogenicity, developmental toxicity, and others. mdpi.com For example, one study reported that the dihydroxy metabolite of PBB-80 exhibited a high potential developmental toxicity risk. mdpi.com

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods extend the principles of QSAR by considering the three-dimensional properties of molecules. basicmedicalkey.com These models often provide a more detailed understanding of the interactions between a ligand and its biological target.

Molecular Descriptors and Conformational Analysis

The development of robust 3D-QSAR models requires the careful selection of molecular descriptors and a thorough conformational analysis. basicmedicalkey.com Molecular descriptors in 3D-QSAR can include steric and electrostatic fields, which are calculated around the molecules. drugdesign.org The conformation of the molecule, or its three-dimensional shape, is critical as it dictates how the molecule will interact with a receptor. basicmedicalkey.com For flexible molecules like biphenyls, the ability of the phenyl rings to rotate around the linking bond influences their potential to activate the AhR. nih.gov

Predictive Power and Validation of 3D-QSAR Models

The predictive power of 3D-QSAR models is assessed through rigorous validation procedures. mdpi.com Internal validation techniques, such as leave-one-out cross-validation (q²), and external validation using a separate test set of compounds are commonly employed. mdpi.comnih.gov

For PBBs, 3D-QSAR models have been constructed to assess a range of human toxicity risks, demonstrating strong predictive abilities. mdpi.com One study reported q² values for various toxicity endpoints ranging from 0.807 to 0.895, indicating robust models. mdpi.com The external predictive abilities were also high, with r²pred values between 0.633 and 0.915. mdpi.com These validated models can then be used to predict the toxicity of untested PBBs and their transformation products. mdpi.com

The following table summarizes the evaluation parameters for constructed 3D-QSAR models for different human toxicity risks of PBBs.

| Toxicity Risk | q² | R² | r²pred |

| Carcinogenicity | 0.827 | 0.994 | 0.853 |

| Developmental toxicity | 0.818 | 0.966 | 0.856 |

| Hepatotoxicity | 0.836 | 0.990 | 0.784 |

| Epigenetic toxicity | 0.895 | 0.991 | 0.633 |

| Neurotoxicity | 0.807 | 0.995 | 0.915 |

| Immunotoxicity | 0.825 | 0.993 | 0.810 |

| This table is based on data from a study on the 3D-QSAR modeling of human toxicity risks of PBBs and their substitutes. mdpi.com |

Mechanistic Insights from SAR Studies on Bromine Substitution Patterns

SAR studies provide valuable mechanistic insights into how the bromine substitution pattern on the biphenyl structure influences biological activity. For AhR activation, the presence of halogens at lateral positions (meta and para) of the benzene (B151609) rings is a key contributor to potency. nih.gov Maximal activity is often observed with halogens at both para positions (4 and 4') and two or more meta positions (3, 3', 5, and 5'). nih.gov

The degree of substitution at the ortho positions (2, 2', 6, and 6') also significantly impacts the molecule's conformation and, consequently, its ability to bind to the AhR. nih.gov Ortho substitution can force the phenyl rings out of a planar conformation, which can reduce or alter the binding affinity. nih.gov These mechanistic understandings, derived from SAR studies, are crucial for predicting the toxicity of specific PBB congeners like this compound and for designing safer alternatives.

Bioremediation and Degradation Strategies for 2,2 ,5 Tribromobiphenyl

Microbial Reductive Dehalogenation in Contaminated Environments

Microbial reductive dehalogenation is a key process in the environmental fate of 2,2',5-Tribromobiphenyl. This process involves the removal of bromine atoms from the biphenyl (B1667301) structure by microorganisms under anaerobic (oxygen-free) conditions.

Anaerobic Degradation Pathways and Microbial Consortia

Under anaerobic conditions, microbial communities can reductively debrominate PBBs. inchem.org The process typically involves the sequential removal of bromine atoms, leading to the formation of lower-brominated biphenyls and eventually biphenyl, which can be further degraded. nih.govmdpi.com Studies have shown that the bromine atoms at the meta- and para- positions of the biphenyl rings are more readily removed by microorganisms due to less steric hindrance. nih.govmdpi.com

The degradation of complex compounds like this compound is often accomplished by microbial consortia rather than single strains of microorganisms. nih.gov These consortia may consist of different types of bacteria that work together, where the metabolic products of one group of bacteria can be utilized by another. nih.gov For instance, some bacteria may initiate the dehalogenation process, while others may break down the resulting intermediates. While specific consortia for this compound are not extensively detailed in the provided results, the principle of synergistic degradation by microbial communities is well-established for halogenated compounds. nih.gov

Site-Specific Dehalogenation Activities

The effectiveness of microbial reductive dehalogenation can be highly dependent on the specific conditions of the contaminated site. Factors such as the existing microbial populations, the presence of other organic compounds, and the physical and chemical properties of the soil or sediment play a crucial role. iarc.fr

Research on related compounds, such as polychlorinated biphenyls (PCBs), has demonstrated that different microbial enrichments exhibit distinct dehalogenation specificities. researchgate.netresearchgate.net For example, a microbial enrichment from one site may preferentially remove halogens from the para position, while another may target meta positions. researchgate.netresearchgate.net In one study, a 2,3,4,6-tetrachlorobiphenyl (B164873) (para-dechlorinating) enrichment was able to dehalogenate 2,4,6-tribromobiphenyl. researchgate.net This suggests that microbial populations with specific dehalogenating capabilities exist in various environments and can be influenced by the types of contaminants present.

Photolytic and Advanced Oxidation Processes for Degradation

In addition to microbial action, physical and chemical processes can contribute to the breakdown of this compound.

UV-Induced Photolysis and Debromination

Polybrominated biphenyls can undergo photolytic degradation when exposed to ultraviolet (UV) light. cdc.govcdc.gov This process, known as photolysis, involves the absorption of light energy, which can lead to the cleavage of the carbon-bromine bonds and the removal of bromine atoms (debromination). cdc.govcdc.gov The photolysis of PBBs in solution generally results in the formation of lower brominated biphenyls. cdc.gov For instance, the irradiation of certain PBB mixtures produces less brominated congeners. cdc.govcdc.gov The order of bromine removal during photolysis can differ from microbial degradation, with some studies indicating that para-substituted bromines may be preferentially removed under UV light. mdpi.com

Catalytic Degradation Methods

Advanced Oxidation Processes (AOPs) are another set of techniques for degrading persistent organic pollutants. sapub.orgresearchgate.net These methods rely on the generation of highly reactive chemical species, most notably the hydroxyl radical (•OH), which can non-selectively oxidize a wide range of organic compounds. sapub.orgresearchgate.net

Common AOPs include:

Ozone-based processes : Using ozone (O₃) alone or in combination with UV light or catalysts. kirj.eeuah.es

Fenton and photo-Fenton reactions : These involve the use of hydrogen peroxide (H₂O₂) in the presence of iron ions (Fe²⁺ or Fe³⁺), with or without UV light, to generate hydroxyl radicals. bohrium.commdpi.com

Photocatalysis : This method often employs a semiconductor catalyst, such as titanium dioxide (TiO₂), which, when irradiated with UV light, generates electron-hole pairs that can lead to the formation of reactive oxygen species. rsc.org

Studies on related PBBs have shown that metal-doped TiO₂ can enhance the photocatalytic degradation of these compounds. rsc.org For example, palladium (Pd) and silver (Ag) doped TiO₂ have been shown to improve the degradation of 2,4,5-tribromobiphenyl (B50784), although the specific debromination pathways may differ between the two catalysts. rsc.org

Biostimulation and Bioaugmentation Approaches in Remediation

To enhance the natural degradation of this compound in contaminated environments, remediation strategies such as biostimulation and bioaugmentation can be employed.

Biostimulation involves modifying the environment to stimulate the activity of indigenous microorganisms capable of degrading the contaminant. This can include the addition of nutrients, electron donors, or electron acceptors to the contaminated site. researchgate.net For example, the addition of an electron donor could enhance the process of reductive dehalogenation. researchgate.net

Bioaugmentation is the introduction of specific, pre-grown microorganisms or microbial consortia with known degradative capabilities to a contaminated site. researchgate.net This approach is particularly useful when the native microbial population lacks the ability to degrade the target compound. researchgate.net Research on PCBs has shown that bioaugmentation with a PCB-dechlorinating enrichment culture can lead to extensive dechlorination. researchgate.net

The success of both biostimulation and bioaugmentation depends on a thorough understanding of the contaminated site's conditions and the specific metabolic requirements of the degrading microorganisms. researchgate.net

Enhancement of Indigenous Microbial Populations

The bioremediation of polybrominated biphenyls (PBBs), including this compound, can be approached by stimulating the metabolic activity of native microbial communities in contaminated environments. This strategy, known as biostimulation, involves the addition of nutrients or other substances to encourage the growth and degradative capabilities of microorganisms already present in the soil or sediment.

One promising technique for enhancing the degradation of halogenated compounds is "priming." This involves the introduction of a compound that is structurally similar to the target contaminant to stimulate the production of the necessary enzymes for degradation. While direct studies on priming for the degradation of this compound are limited, research on related compounds provides valuable insights. For instance, specific bromobiphenyl congeners have been shown to effectively prime the dechlorination of polychlorinated biphenyls (PCBs) in contaminated sediments. The introduction of these bromobiphenyls led to a more extensive dechlorination of PCBs compared to when chlorinated biphenyls were used as primers. dss.go.th This suggests that the enzymatic machinery induced by bromobiphenyls is also effective against their chlorinated analogs.

Studies have demonstrated that various halogenated aromatic compounds can stimulate microbial populations to dehalogenate PCBs. For example, 4-bromobenzoate, 4-iodobenzoate, and 2,5-dibromobenzoate have been shown to prime extensive PCB dechlorination. dss.go.th This principle of cross-acclimation, where exposure to one halogenated compound enhances the degradation of another, is a key concept in the enhancement of indigenous microbial populations. The success of this approach depends on the presence of microorganisms with the genetic potential to degrade these compounds. It is hypothesized that these priming compounds enrich for bacteria that can utilize halobiphenyls as electron acceptors in a process known as halorespiration. dss.go.th

Introduction of Bromobiphenyl-Degrading Microorganisms

When indigenous microbial populations lack the necessary degradative capabilities or when their activity is insufficient, bioaugmentation—the introduction of specific microorganisms or microbial consortia with the desired metabolic functions—can be employed. This approach has been explored for the remediation of sites contaminated with halogenated aromatic compounds.

While no microorganisms have been isolated specifically for their ability to degrade this compound, research on other brominated and chlorinated biphenyls has identified several bacterial strains with the potential for bioremediation. For example, some species of Arthrobacter have been shown to utilize certain halogenated compounds as a sole carbon source, converting them into less toxic metabolites. Similarly, Pseudomonas species are known for their ability to degrade a wide range of aromatic compounds, including some chlorinated biphenyls.

The process of reductive dehalogenation, a key step in the anaerobic degradation of PBBs, is carried out by specialized microorganisms. Studies on PCB-dechlorinating enrichment cultures have revealed the existence of distinct microbial populations with specific dechlorination patterns. researchgate.net For instance, different enrichment cultures have shown preferences for removing chlorine atoms from different positions on the biphenyl rings. researchgate.net This specificity suggests that a consortium of different microbial strains may be necessary to achieve complete dehalogenation of complex mixtures of PBBs.

The introduction of such specialized microorganisms into a contaminated environment requires careful consideration of various factors, including the survival and activity of the introduced strains in the new environment, competition with indigenous microorganisms, and the bioavailability of the contaminant. Research on the bioaugmentation of PCB-contaminated sediments has shown that the introduction of a PCB-dechlorinating enrichment culture can lead to extensive dechlorination. researchgate.net This highlights the potential of bioaugmentation as a remediation strategy for PBBs like this compound.

Table 1: Potential Microbial Genera for Bromobiphenyl Degradation

| Microbial Genus | Potential Role in Degradation | Relevant Findings |

| Arthrobacter | Potential for utilizing halogenated compounds as a carbon source. | A species of Arthrobacter was found to grow on a halogenated aliphatic compound, suggesting metabolic versatility that might extend to aromatic compounds. |

| Pseudomonas | Known for broad-spectrum degradation of aromatic compounds. | Often implicated in the aerobic degradation of PCBs and other aromatic hydrocarbons. |

| Clostridium | Potential involvement in anaerobic reductive dehalogenation. researchgate.net | A Clostridium species was predominant in an enrichment culture that dechlorinated PCBs. researchgate.net |

| Geobacteraceae | May play a role in PCB dechlorination. nih.gov | Recent evidence points to the involvement of this family in the reductive dechlorination of PCBs. nih.gov |

Fate of Degradation Products and Their Environmental Implications

The degradation of this compound, like other PBBs, is expected to proceed through a series of debromination steps, leading to the formation of lower-brominated biphenyls and eventually biphenyl. The specific degradation pathway and the nature of the resulting products have significant environmental implications, as the toxicity of the metabolites can differ from that of the parent compound.

Under anaerobic conditions, the primary degradation pathway for PBBs is reductive debromination, where bromine atoms are sequentially removed and replaced with hydrogen atoms. nih.gov Studies on the microbial degradation of PBB-153 (a hexabromobiphenyl) have shown that debromination preferentially occurs at the meta and para positions, as these sites are more accessible to microbial enzymes due to less steric hindrance. nih.govmdpi.com This process leads to the formation of various tetra- and tribromobiphenyls. nih.govmdpi.com For this compound, this would likely involve the removal of the bromine atom at the 5-position (a meta position), followed by the removal of the ortho-bromines at the 2- and 2'-positions.

The resulting degradation products would include dibromobiphenyls and monobromobiphenyls. For example, the debromination of this compound could yield 2,2'-dibromobiphenyl (B83442) and 2,5-dibromobiphenyl (B1148622) as initial products. Further debromination would lead to 2-monobromobiphenyl, and ultimately to biphenyl.

The environmental fate and toxicity of these degradation products are of considerable concern. While the reduction in the number of bromine atoms generally increases the water solubility and susceptibility to further degradation, the toxicity of the intermediate metabolites can be higher than the original compound. Some studies on PBBs have indicated that lower brominated congeners may exhibit increased toxicity. mdpi.com For instance, some debromination products of PBB-153 have shown a higher carcinogenic risk than the parent molecule. mdpi.com

In addition to debromination, PBBs can also undergo hydroxylation, particularly under aerobic conditions or through metabolic processes in organisms. cdc.gov This introduces polar hydroxyl groups, which can alter the biological activity and toxicity of the compound. The position of hydroxylation is influenced by the bromine substitution pattern. cdc.gov Hydroxylated PBBs can have different toxicological profiles, including potential endocrine-disrupting effects.

Table 2: Potential Degradation Products of this compound and Their Implications

| Degradation Product | Potential Formation Pathway | Environmental Implications |

| 2,2'-Dibromobiphenyl | Reductive debromination (loss of Br at position 5) | A lower-brominated PBB, likely more water-soluble but potentially with altered toxicity. |

| 2,5-Dibromobiphenyl | Reductive debromination (loss of Br at position 2') | Another dibromobiphenyl intermediate. Its persistence and toxicity would need to be assessed. |

| 2-Monobromobiphenyl | Further reductive debromination of dibromobiphenyls | A key intermediate in the degradation to biphenyl. Generally less persistent than higher brominated congeners. |

| Biphenyl | Complete reductive debromination | The final product of anaerobic degradation. It is more susceptible to aerobic degradation than brominated biphenyls. |

| Hydroxylated Tribromobiphenyls | Aerobic degradation or metabolism | Introduction of a hydroxyl group can increase water solubility but may also lead to the formation of more toxic, endocrine-active compounds. |

Comparative Academic Studies of 2,2 ,5 Tribromobiphenyl

Comparison with Other Polybrominated Biphenyl (B1667301) (PBB) Congeners

Polybrominated biphenyls (PBBs) are a class of synthetic brominated hydrocarbons, with 209 possible congeners depending on the number and position of bromine atoms on the biphenyl rings. wur.nlachrom.be The specific congener, 2,2',5-Tribromobiphenyl, is a subject of scientific interest due to its presence in the environment and its toxicological properties, which are often compared with other PBB congeners to understand structure-activity relationships. ontosight.ai

Consequence of Bromination Pattern on Environmental Behavior

The environmental fate and behavior of PBB congeners, including this compound, are significantly influenced by their bromination pattern. The number and position of bromine atoms affect properties such as volatility, solubility, and susceptibility to degradation.

Generally, PBBs are solids with low volatility, and this volatility decreases as the number of bromine atoms increases. who.intinchem.org Similarly, their solubility in water is virtually nonexistent, while they are soluble in fats and various organic solvents, with solubility also decreasing with a higher degree of bromination. who.intinchem.org These compounds exhibit relative stability and are chemically unreactive. However, highly brominated PBB mixtures can undergo photodegradation through reductive debromination when exposed to ultraviolet radiation. who.intinchem.org

The bioaccumulation potential of PBBs is also linked to their structure. Bioconcentration factors (BCFs) for PBB congeners in aquatic organisms show a tendency to increase with a higher degree of bromination up to tetrabromobiphenyls, after which they tend to decrease for higher brominated congeners. cdc.govcdc.gov For instance, a study on juvenile Atlantic salmon reported varying BCF values for different PBB congeners, indicating that the substitution pattern plays a crucial role. cdc.govcdc.gov

The degradation of PBBs in the environment is a slow process. In soil, the degradation of the major component of FireMaster, 2,2',4,4',5,5'-hexabromobiphenyl (B1200347), resulted in the formation of less brominated congeners, including pentabromobiphenyls and tetrabromobiphenyls. cdc.gov This demonstrates that environmental processes can alter the congener composition of PBB mixtures over time.

Influence of bromine Substitution on Toxicological Potency

The toxicological potency of PBB congeners is highly dependent on the bromine substitution pattern. nih.govcdc.gov The position of bromine atoms influences the molecule's ability to bind to cellular receptors, such as the aryl hydrocarbon receptor (AhR), which mediates many of the toxic effects of these compounds. iarc.fr

PBBs can be broadly categorized based on their substitution patterns and their resulting toxicological activity:

Coplanar or "Dioxin-like" Congeners: These PBBs lack or have only one bromine atom in the ortho positions (2, 2', 6, and 6'). This allows the two phenyl rings to adopt a planar or near-planar configuration, which is a key requirement for high-affinity binding to the AhR. iarc.frnih.gov Congeners like 3,3',4,4'-tetrabromobiphenyl (B1219524) (PBB 77) and 3,3',4,4',5,5'-hexabromobiphenyl (B155695) (PBB 169) are potent AhR agonists and are considered to be among the most toxic PBBs. iarc.fr

Non-coplanar Congeners: PBBs with two or more ortho-bromine substituents are forced into a non-planar configuration, which significantly reduces their affinity for the AhR. iarc.frnih.gov this compound, with bromine atoms at the 2 and 2' positions, falls into this category. These congeners are generally less potent in eliciting dioxin-like toxic effects. nih.gov

Mixed-type Inducers: Some PBBs with a single ortho-bromine substituent can exhibit a mixed pattern of enzyme induction, characteristic of both coplanar and non-coplanar congeners. iarc.fr

Studies have shown that polybrominated biphenyls with increased bromine substitution generally exhibit decreased toxic potency. nih.gov In a rainbow trout early life stage mortality bioassay, di-ortho polybrominated biphenyls were found to be inactive. nih.gov The rate of metabolism of PBB congeners also depends on the bromine substitution pattern, with lower brominated congeners being more readily metabolized to hydroxylated derivatives. nih.gov

Table 1: Influence of Bromination Pattern on PBB Toxicological Activity

| Congener Type | Ortho Substitution | Planarity | AhR Binding | Toxic Potency | Example Congeners |

|---|---|---|---|---|---|

| Coplanar | 0 or 1 | Planar/Near-planar | High | High | PBB 77, PBB 169 |

| Non-coplanar | 2 or more | Non-planar | Low/None | Low | This compound , PBB 153 |

| Mixed-type | 1 | Partially planar | Moderate | Moderate | PBB 118 |

Comparisons with Polychlorinated Biphenyls (PCBs)

PBBs and polychlorinated biphenyls (PCBs) are structurally analogous classes of halogenated hydrocarbons, with bromine atoms in PBBs being replaced by chlorine atoms in PCBs. epa.govwikipedia.org This structural similarity leads to comparable environmental behaviors and toxicological mechanisms.

Structural Analogies and Differences in Environmental Dynamics

Both PBBs and PCBs are persistent, lipophilic compounds that bioaccumulate in the environment. nih.govsavethewater.org The number of halogen atoms and their positions on the biphenyl rings determine the physicochemical properties and environmental fate of both PBB and PCB congeners. nih.gov

However, there are key differences. The carbon-bromine bond is generally weaker and more susceptible to photolytic degradation than the carbon-chlorine bond. nih.gov This can lead to different degradation pathways and products in the environment. For instance, highly brominated PBBs are known to debrominate rapidly under ultraviolet light. nih.gov

The larger size of the bromine atom compared to the chlorine atom also influences the three-dimensional structure of the molecules. Substitution with bromine in the ortho positions creates greater steric hindrance, forcing the phenyl rings into a more non-planar configuration than the corresponding PCB congener. nih.gov This can affect their environmental partitioning and biological activity.

Mechanistic Commonalities and Divergences in Toxicity

The toxicological mechanisms of PBBs and PCBs share many commonalities, largely due to their structural similarities. nih.gov Both classes of compounds can exert their effects through interaction with the AhR, leading to a cascade of events that can result in developmental toxicity, immunotoxicity, and carcinogenicity. iarc.frnih.gov